

Application Notes and Protocols for the Solid-Phase Synthesis of Morphiceptin

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Compound of Interest

Compound Name: *Morphiceptin*

Cat. No.: *B1676752*

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Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of **Morphiceptin** (Tyr-Pro-Phe-Pro-NH₂), a potent and selective μ -opioid receptor agonist. The methodology detailed herein utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield the C-terminally amidated peptide. This guide includes detailed experimental procedures, tables of required reagents and reaction parameters, and diagrams illustrating the synthesis workflow and the canonical signaling pathway of **Morphiceptin**. These application notes are intended to serve as a practical resource for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

Morphiceptin is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-NH₂.^{[1][2]} It is a highly selective agonist for the μ -opioid receptor, playing a significant role in pain modulation research.^{[1][2]} Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for the chemical synthesis of peptides like **Morphiceptin**. The Fmoc/tBu strategy is particularly advantageous due to its milder reaction conditions compared to other SPPS chemistries. This protocol outlines the manual synthesis of **Morphiceptin**, which can also be adapted for automated synthesizers.

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of **Morphiceptin**.

Category	Item	Specification
Resin	Rink Amide MBHA Resin	100-200 mesh, ~0.5 mmol/g loading
Amino Acids	Fmoc-Pro-OH	Peptide synthesis grade
	Fmoc-Phe-OH	
	Fmoc-Tyr(tBu)-OH	
Coupling Reagents	HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Peptide synthesis grade
	HOBt (Hydroxybenzotriazole)	
	DIC (N,N'-Diisopropylcarbodiimide)	
	DIPEA (N,N-Diisopropylethylamine)	
Deprotection Reagent	Piperidine	Peptide synthesis grade
Solvents	DMF (N,N-Dimethylformamide)	
	DCM (Dichloromethane)	
	Diethyl ether	
Cleavage Cocktail	TFA (Trifluoroacetic acid)	Reagent grade
	TIS (Triisopropylsilane)	HPLC grade
Water	Deionized	
Purification	Acetonitrile	
Water	HPLC grade	HPLC grade
TFA	HPLC grade	

Experimental Protocol

The solid-phase synthesis of **Morphiceptin** (Tyr-Pro-Phe-Pro-NH₂) involves a stepwise elongation of the peptide chain on a solid support, followed by cleavage and purification.

Resin Preparation and First Amino Acid Coupling

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
- First Amino Acid Coupling (Proline):
 - Pre-activate Fmoc-Pro-OH (3 eq.) with HBTU (2.9 eq.) and HOBT (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the activated amino acid solution.
 - Add the coupling mixture to the resin and agitate for 2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive, continue the coupling.

Peptide Chain Elongation

Repeat the following deprotection and coupling steps for the subsequent amino acids in the sequence (Phe, Pro, Tyr).

- Washing: Wash the resin with DMF and DCM.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Couple Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH sequentially using the same activation and coupling procedure as described for the first amino acid.

Cleavage and Deprotection

- Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc group with 20% piperidine in DMF.
- Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally with methanol, then dry under vacuum.
- Cleavage from Resin:
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[\[3\]](#)
 - Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. [\[4\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification

- Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifugation and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
- Drying: Dry the crude peptide pellet under vacuum.
- Purification:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
 - Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). [\[6\]](#)

- Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Characterization

- Mass Spectrometry: Confirm the identity of the synthesized **Morphiceptin** by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9] The expected monoisotopic mass of **Morphiceptin** (C₂₈H₃₅N₅O₅) is approximately 521.26 g/mol .
- Purity Analysis: Assess the purity of the final peptide by analytical RP-HPLC. Purity should typically be ≥95%.

Quantitative Data Summary

The following table provides representative quantitative data for the solid-phase synthesis of **Morphiceptin**. Actual results may vary depending on the specific reaction conditions and scale.

Parameter	Value	Notes
Resin Loading	~0.5 mmol/g	
Amino Acid Excess	3 equivalents	Per coupling step
Coupling Reagent Excess	2.9 equivalents	HBTU, relative to amino acid
Typical Crude Yield	70-85%	Based on initial resin loading
Purity after RP-HPLC	≥95%	
Expected Monoisotopic Mass	~521.26 g/mol	[M+H] ⁺

Diagrams

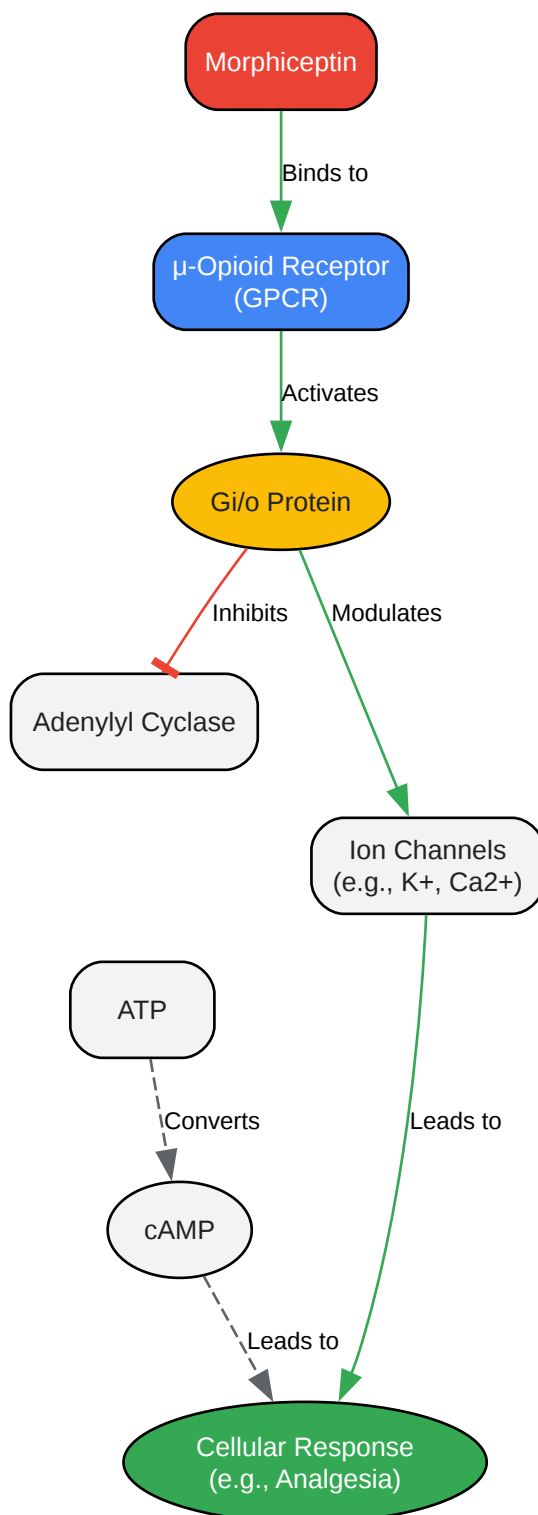
Experimental Workflow



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Caption: Solid-phase synthesis workflow for **Morphiceptin**.

Morphiceptin Signaling Pathway



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Caption: Simplified signaling pathway of **Morphiceptin** via the μ -opioid receptor.

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